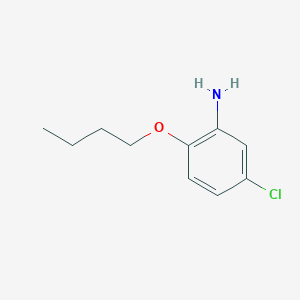

2-Butoxy-5-chloroaniline

Description

Contemporary Significance of Arylamine Scaffolds in Chemical Research

The arylamine scaffold is a recurring and vital structural motif found in numerous natural products and synthetic pharmaceuticals. researchgate.net Its prevalence has designated it as a "privileged scaffold" in medicinal chemistry, a term for molecular frameworks that are capable of binding to multiple biological targets. researchgate.net This has spurred extensive research into novel synthetic methodologies to access diverse arylamine derivatives efficiently. researchgate.net

The significance of the arylamine scaffold extends beyond pharmaceuticals into material science, where these compounds are used as building blocks for polymers, dyes, and functional materials. mdpi.commdpi.com The ability of the amino group to engage in a variety of chemical transformations, coupled with the stability and versatility of the aromatic ring, makes the arylamine unit an invaluable component in the design of complex molecular architectures. mdpi.com The ongoing exploration of this scaffold is crucial for the advancement of drug discovery, chemical biology, and materials science. mdpi.comnih.gov

Strategic Positioning of Halogenated and Alkoxy-Substituted Anilines in Synthetic Endeavors

The introduction of halogen and alkoxy substituents onto the aniline (B41778) ring provides chemists with powerful tools to direct chemical reactions and modify molecular properties. Halogens, such as chlorine, are excellent leaving groups in nucleophilic aromatic substitution reactions and are key participants in metal-catalyzed cross-coupling reactions, one of the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The position of the halogen atom can dramatically influence the reactivity of the aniline derivative, allowing for regioselective functionalization that would otherwise be difficult to achieve. nih.gov

Similarly, alkoxy groups, like the butoxy group, are strong electron-donating groups that can activate the aromatic ring towards electrophilic substitution, often directing incoming groups to specific positions. They can also influence the solubility and conformational properties of the molecule. The strategic placement of both a halogen and an alkoxy group on an aniline scaffold, as seen in 2-Butoxy-5-chloroaniline, creates a highly versatile synthetic intermediate. This specific substitution pattern offers multiple, distinct reaction sites, enabling the sequential and controlled introduction of various functional groups to build complex molecular structures. nih.govbeilstein-journals.org

Delineation of Research Avenues for this compound in Chemical Sciences

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure suggests several promising avenues for investigation in the chemical sciences. As a substituted aniline, it serves as a valuable building block for more complex molecules.

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClNO |

| Molecular Weight | 199.68 g/mol |

| CAS Number | 130573-10-3 |

One key research area is its use as a synthetic intermediate. The presence of the chloro, butoxy, and amino groups provides three potential sites for chemical modification. The chloro group can be targeted in cross-coupling reactions, the amino group can be acylated, alkylated, or converted to a diazonium salt for further transformations, and the aromatic ring itself can undergo electrophilic substitution, with the butoxy group directing the position of new substituents.

A potential application lies in the field of proteomics research, where related compounds are utilized. The unique combination of a hydrophobic butoxy group and a reactive aniline moiety could be exploited for the design of chemical probes or tags to study protein structure and function.

Furthermore, by analogy to structurally similar compounds like 4-Bromo-2-butoxy-5-chloroaniline, which is known as an intermediate for surfactants, this compound could be investigated for applications in material science. Its amphiphilic character, arising from the polar aniline head and the nonpolar butyl chain, makes it a candidate for the synthesis of novel surfactants, emulsifiers, or components of liquid crystals.

The table below compares this compound with other substituted anilines, highlighting the unique combination of substituents that defines its potential utility.

Comparison of Substituted Anilines

| Compound | CAS Number | Molecular Formula | Key Features | Potential Applications |

|---|---|---|---|---|

| This compound | 130573-10-3 | C₁₀H₁₄ClNO | Ortho-alkoxy, meta-chloro substitution | Synthetic intermediate, proteomics tools, material science ambeed.com |

| 5-Chloro-2-methoxyaniline | 95-03-4 | C₇H₈ClNO | Ortho-alkoxy (smaller), meta-chloro | Intermediate in dye and pigment synthesis nih.gov |

| 5-Chloro-2-(cyclopentyloxy)aniline | 946761-13-3 | C₁₁H₁₄ClNO | Bulky cycloalkoxy group | Building block for complex organic synthesis ambeed.com |

Future research could focus on developing efficient, iron-catalyzed cyclization reactions to synthesize novel nitrogen-containing heterocycles, which are important scaffolds in the pharmaceutical industry. researchgate.net The specific electronic and steric properties conferred by the butoxy and chloro substituents could lead to the discovery of new bioactive molecules or functional materials with unique properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-5-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUKNLYKBYFQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Butoxy 5 Chloroaniline

Foundational Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-butoxy-5-chloroaniline, the primary disconnections involve the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

The most logical final step in the synthesis is the reduction of a nitro group to an amine, as the nitro group is a versatile precursor for the amino group and is compatible with many etherification reactions. This leads to the immediate precursor, 1-butoxy-4-chloro-2-nitrobenzene.

Disconnecting the butoxy group via a C-O bond suggests an etherification reaction, likely a Williamson ether synthesis. This points to 4-chloro-2-nitrophenol and a butyl halide (e.g., butyl bromide) as the precursors. 4-chloro-2-nitrophenol, in turn, can be conceptually derived from a simpler dichlorinated nitrobenzene through nucleophilic aromatic substitution.

An alternative retrosynthetic approach could involve the late-stage introduction of the chloro or butoxy group, but these routes are often less regioselective and more complex to control. Therefore, the pathway originating from a suitably substituted nitroaromatic compound is generally preferred.

Identification and Elaboration of Precursor Compounds

Based on the retrosynthetic analysis, the key precursors for the synthesis of this compound are identified and their synthesis is elaborated below.

The synthesis of the key intermediate, 4-chloro-2-nitrophenol, can be envisioned starting from 2,5-dichloronitrobenzene. The presence of the electron-withdrawing nitro group activates the chlorine atom at the ortho position towards nucleophilic aromatic substitution.

Alternatively, one could consider the nitration of 1,4-dichlorobenzene. This reaction typically yields 2,5-dichloronitrobenzene as the major product.

A plausible synthesis of 4-chloro-2-nitrophenol involves the hydrolysis of 2,5-dichloronitrobenzene. This reaction is typically carried out under basic conditions at elevated temperatures. For instance, the reaction of 2,5-dichloronitrobenzene with sodium hydroxide in an aqueous medium can yield the sodium salt of 4-chloro-2-nitrophenol, which upon acidification, gives the desired product. A patent describes a method for the preparation of 4-chloro-2-nitrophenol by hydrolyzing 2,5-dichloronitrobenzene with sodium hydroxide solution at temperatures between 142-148 °C. google.com

The introduction of the butoxy group onto the 4-chloro-2-nitrophenol intermediate is effectively achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the primary carbon of the butyl halide. acs.orgmasterorganicchemistry.com This method is well-suited for the synthesis of aryl ethers. rsc.org

The general conditions for this reaction involve treating 4-chloro-2-nitrophenol with a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or dimethylformamide, followed by the addition of a butyl halide (e.g., 1-bromobutane or 1-chlorobutane). The reaction is typically heated to ensure a reasonable reaction rate.

| Reactants | Reagents | Product | Reaction Type |

| 4-chloro-2-nitrophenol | 1. Base (e.g., NaOH, K₂CO₃) 2. Butyl halide (e.g., 1-bromobutane) | 1-butoxy-4-chloro-2-nitrobenzene | Williamson Ether Synthesis |

The final and crucial step in the synthesis is the reduction of the nitro group in 1-butoxy-4-chloro-2-nitrobenzene to an amino group to yield this compound. A variety of methods are available for the reduction of aromatic nitro compounds, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Catalytic hydrogenation is a common and efficient method. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. This method is often clean and produces high yields.

Chemical reduction offers a wide range of options. A classic and cost-effective method is the use of a metal in acidic media, such as iron in the presence of hydrochloric acid (Fe/HCl) or tin in hydrochloric acid (Sn/HCl). acs.orgresearchgate.net These reactions generate the corresponding anilines in good yields. Other reducing agents like sodium borohydride in the presence of a catalyst, or organosilanes with an iron catalyst, can also be employed for the selective reduction of nitroarenes. rsc.orgnih.govorganic-chemistry.org

| Reactant | Reducing Agent/Catalyst | Product | Reaction Type |

| 1-butoxy-4-chloro-2-nitrobenzene | Fe/HCl or H₂/Pd-C | This compound | Reduction of Nitro Group |

Development and Refinement of Synthetic Pathways

Based on the analysis of precursor synthesis and functional group transformations, a complete and refined synthetic pathway for this compound can be proposed.

A robust and regioselective synthesis of this compound can be achieved through the following sequential steps:

Nitration of 1,4-dichlorobenzene: The synthesis begins with the nitration of 1,4-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid to produce 2,5-dichloronitrobenzene.

Hydrolysis to form 4-chloro-2-nitrophenol: The resulting 2,5-dichloronitrobenzene is then subjected to nucleophilic aromatic substitution by hydrolysis with a strong base like sodium hydroxide at elevated temperatures to yield 4-chloro-2-nitrophenol. google.com

Williamson Ether Synthesis: The 4-chloro-2-nitrophenol is then treated with a base to form the corresponding phenoxide, which is subsequently reacted with a butyl halide (e.g., 1-bromobutane) to form 1-butoxy-4-chloro-2-nitrobenzene.

Reduction of the Nitro Group: The final step involves the reduction of the nitro group of 1-butoxy-4-chloro-2-nitrobenzene to an amine. This can be effectively carried out using methods such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) to afford the target molecule, this compound.

This sequential approach ensures the correct placement of the substituents on the aromatic ring due to the directing effects of the functional groups present at each stage of the synthesis.

Explorations in Divergent and Convergent Synthetic Strategies

The synthesis of this compound can be approached through both divergent and convergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

In contrast, a divergent synthesis strategy would commence with a common starting material that is sequentially modified to introduce the required functional groups. This approach allows for the creation of a library of related compounds from a single precursor. nih.govorganic-chemistry.org A likely divergent pathway to this compound would start with a commercially available substituted benzene (B151609) derivative, such as 4-chloro-2-nitrophenol. This common intermediate could then be subjected to a series of reactions, including etherification to introduce the butoxy group, followed by reduction of the nitro group to the corresponding aniline (B41778). This method offers flexibility, as different alkyl halides could be used in the etherification step to generate a variety of 2-alkoxy-5-chloroanilines.

A common and practical synthetic route to this compound likely follows a more linear, divergent approach, primarily due to the availability of starting materials. The key steps would typically be:

Nitration of a suitable chlorobenzene derivative to introduce a nitro group, which acts as a precursor to the amine functionality.

Introduction of the butoxy group , often via a nucleophilic aromatic substitution or a Williamson ether synthesis on a phenolic precursor. francis-press.comwikipedia.org

Reduction of the nitro group to form the final aniline derivative. youtube.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key reactions in its synthesis, such as the Williamson ether synthesis for the introduction of the butoxy group and the reduction of the nitro group, are subject to optimization.

For the Williamson ether synthesis , which would typically involve the reaction of a sodium salt of a phenol with an alkyl halide (e.g., 1-bromobutane), several factors can be fine-tuned. francis-press.comwikipedia.orgmasterorganicchemistry.com These include:

Base: The choice and concentration of the base used to deprotonate the phenol are critical. Strong bases like sodium hydride or sodium hydroxide are commonly employed.

Solvent: The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often effective.

Temperature: The reaction temperature affects the rate of reaction, with higher temperatures generally leading to faster conversion. However, excessively high temperatures can lead to side reactions.

Reactant Stoichiometry: The molar ratio of the alkyl halide to the phenoxide can be adjusted to drive the reaction to completion.

The following table outlines key parameters that can be optimized for the Williamson ether synthesis step:

| Parameter | Variable | Desired Outcome |

| Base | Sodium Hydride (NaH), Sodium Hydroxide (NaOH), Potassium Carbonate (K2CO3) | Complete deprotonation of the phenol without side reactions. |

| Solvent | Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (B95107) (THF) | Good solubility of reactants and facilitation of the SN2 reaction. |

| Temperature | Room Temperature to Reflux | Increased reaction rate while minimizing decomposition or side products. |

| Alkyl Halide | 1-Bromobutane, 1-Iodobutane | Efficient alkylation with a good leaving group. |

For the reduction of the nitro group , various reducing agents can be utilized, each with its own set of optimal conditions. youtube.com Common methods include catalytic hydrogenation (e.g., H2 gas with a palladium catalyst) or chemical reduction using metals in acidic media (e.g., tin in hydrochloric acid). youtube.com Optimization for this step would involve:

Catalyst: For catalytic hydrogenation, the choice of catalyst (e.g., Pd/C, PtO2) and catalyst loading can impact the reaction efficiency.

Pressure and Temperature: In catalytic hydrogenation, the pressure of hydrogen gas and the reaction temperature are key parameters to control.

Reducing Agent: For chemical reductions, the choice and amount of the metal and acid are important variables.

The table below summarizes optimizable parameters for the nitro group reduction:

| Parameter | Variable | Desired Outcome |

| Reducing Agent | H2/Pd-C, Sn/HCl, Fe/AcOH | High conversion of the nitro group to an amine with minimal side products. |

| Solvent | Ethanol, Ethyl Acetate, Acetic Acid | Good solubility of the nitro compound and compatibility with the reducing agent. |

| Temperature | Room Temperature to 80°C | Controlled and complete reduction. |

| Pressure (for hydrogenation) | 1-5 atm | Sufficient hydrogen availability for the reaction. |

Considerations for Preparative Scale Synthesis in Academic Contexts

Scaling up the synthesis of this compound from a laboratory scale to a preparative scale in an academic setting introduces several practical challenges. adesisinc.com While industrial-scale production focuses on continuous processes and specialized equipment, academic preparative scale synthesis typically involves larger glassware and batch processing.

Key considerations for scaling up include:

Heat Transfer: Exothermic reactions, such as nitration or certain reduction steps, can be difficult to control in larger vessels due to a lower surface-area-to-volume ratio. Efficient stirring and external cooling are essential to prevent runaway reactions.

Reagent Addition: The rate of addition of reagents can become critical on a larger scale. For example, the dropwise addition of a nitrating agent needs to be carefully controlled to maintain the desired temperature.

Purification: Purification methods that are straightforward on a small scale, such as column chromatography, can become cumbersome and time-consuming for larger quantities. Recrystallization or distillation are often more practical purification techniques for preparative scale work.

Safety: Handling larger quantities of chemicals necessitates a more rigorous approach to safety. This includes the use of appropriate personal protective equipment, working in a well-ventilated fume hood, and having a clear plan for quenching the reaction and handling waste.

Economic Viability: While not as critical as in an industrial context, the cost and availability of starting materials and reagents become more significant factors when planning a preparative scale synthesis in an academic lab. adesisinc.com

The following table highlights the challenges and potential solutions when scaling up the synthesis in an academic environment:

| Challenge | Potential Solution(s) |

| Effective Heat Management | Use of larger reaction vessels with overhead stirring, ice baths, and controlled addition of reagents. |

| Safe Handling of Reagents | Employing cannulation techniques for transferring large volumes of liquids, and using appropriate personal protective equipment. |

| Efficient Product Isolation and Purification | Favoring crystallization or distillation over chromatography for purification of the final product and intermediates. |

| Time and Resource Management | Careful planning of the synthetic sequence to allow for overnight reactions where appropriate and to minimize the number of manual operations. |

Chemical Reactivity and Mechanistic Studies of 2 Butoxy 5 Chloroaniline

Reactivity Profiling of the Aromatic Amine Moiety

The amino group (-NH₂) is a powerful activating group in aromatic systems. Its lone pair of electrons can be delocalized into the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions. This enhanced nucleophilicity is a defining characteristic of the aromatic amine moiety in 2-Butoxy-5-chloroaniline.

The primary amino group of this compound exhibits typical nucleophilic characteristics. It can readily participate in reactions with a wide range of electrophiles. For instance, it can be acylated by acid chlorides or anhydrides to form the corresponding amides. Alkylation reactions with alkyl halides can also occur, leading to the formation of secondary and tertiary amines. The lone pair of electrons on the nitrogen atom is the key to this reactivity, enabling it to attack electron-deficient centers.

The butoxy group at the ortho position and the chloro group at the meta position (relative to the amino group) exert electronic and steric effects that modulate the nucleophilicity of the amino group. The butoxy group, being an electron-donating group, further enhances the electron density of the ring and the amino group. Conversely, the electron-withdrawing nature of the chlorine atom slightly diminishes this effect.

The amino and butoxy groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution (EAS) reactions. studylib.netmasterorganicchemistry.com This means that incoming electrophiles will preferentially attack the positions ortho and para to these groups. In the case of this compound, the positions available for substitution are C4 and C6 (ortho and para to the amino group) and C3 and C5 (ortho and para to the butoxy group).

The directing effects of the substituents can be summarized as follows:

-NH₂ group: Strongly activating, directs ortho and para (C4, C6).

-OC₄H₉ group: Strongly activating, directs ortho and para (C3, C5).

-Cl group: Deactivating, but ortho-, para-directing (C2, C4, C6).

The interplay of these directing effects determines the regioselectivity of EAS reactions. The powerful activating effects of the amino and butoxy groups will dominate over the deactivating effect of the chlorine atom. Therefore, electrophilic substitution is expected to occur predominantly at the positions most activated by the -NH₂ and -OC₄H₉ groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of -NH₂ | Influence of -OC₄H₉ | Influence of -Cl | Overall Predicted Reactivity |

|---|---|---|---|---|

| C3 | Meta | Ortho | Meta | Moderately Activated |

| C4 | Para | Meta | Ortho | Strongly Activated |

| C6 | Ortho | Para | Ortho | Strongly Activated |

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, these reactions would proceed under relatively mild conditions due to the activated nature of the aromatic ring.

Aromatic amines are well-known to undergo azo coupling reactions with diazonium salts to form brightly colored azo compounds. beilstein-journals.orgresearchgate.netijirset.com This reaction is a classic example of electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The reaction with this compound would proceed by the attack of the electron-rich aromatic ring on the diazonium ion, typically at the position para to the strongly activating amino group (C4).

The general mechanism involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore the aromaticity of the ring. The resulting azo compound would feature the characteristic -N=N- linkage connecting the two aromatic rings.

Reactivity of the Aryl Chloride Moiety

Aryl halides, such as the chloro-substituted benzene ring in this compound, are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts. openstax.org However, under specific conditions, the chlorine atom can be displaced by a nucleophile.

Nucleophilic aromatic substitution (SNAr) on aryl halides typically proceeds through an addition-elimination mechanism. libretexts.orglibretexts.orgscribd.com This pathway is favored when the aromatic ring is substituted with strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. openstax.orglibretexts.org In this compound, the butoxy and amino groups are electron-donating, which disfavors the classical SNAr mechanism by not stabilizing the negatively charged intermediate (Meisenheimer complex). openstax.orglibretexts.org

Therefore, nucleophilic displacement of the chlorine atom in this compound via a standard SNAr mechanism is expected to be difficult and would likely require harsh reaction conditions. Alternative pathways, such as those involving benzyne (B1209423) intermediates, might be possible under strongly basic conditions, but these are generally less common for chloroarenes compared to bromo- or iodoarenes.

A more versatile and widely applied method for the functionalization of aryl chlorides is through transition-metal-catalyzed cross-coupling reactions. nih.govuni-regensburg.de These reactions have revolutionized synthetic organic chemistry by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Common examples of such reactions include:

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium or nickel catalyst to form a new C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium and copper co-catalyst system.

Hiyama Coupling: Involves the coupling of organosilanes with organic halides using transition metal catalysts. mdpi.com

The general catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition: The aryl chloride (this compound) reacts with a low-valent transition metal complex (e.g., Pd(0) or Ni(0)) to form an organometallic intermediate.

Transmetalation (for couplings like Suzuki and Hiyama) or Migratory Insertion (for Heck): The coupling partner (e.g., organoboron compound or alkene) reacts with the organometallic intermediate.

Reductive Elimination: The final coupled product is eliminated from the metal center, regenerating the active catalyst.

The chloro-substituent in this compound can serve as a handle for introducing a wide variety of functional groups onto the aromatic ring using these powerful catalytic methods. chemrxiv.orgresearchgate.net

Studies on Radical-Mediated Transformations Involving Aryl Halides

The presence of a chloro-substituent on the aromatic ring of this compound suggests its potential participation in radical-mediated transformations. Generally, aryl halides can undergo reactions involving radical intermediates, often initiated by photoredox catalysis or radical initiators. These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

While no specific studies on radical-mediated transformations of this compound have been identified, the reactivity of the aryl chloride bond is a key consideration. In such reactions, a single-electron transfer to the aryl halide can generate a radical anion, which may then fragment to produce an aryl radical and a chloride anion. This aryl radical is a highly reactive intermediate capable of participating in various subsequent reactions, such as hydrogen atom abstraction, addition to multiple bonds, or coupling with other radical species. The efficiency and selectivity of these transformations would be influenced by the electronic effects of the butoxy and amino substituents on the stability of the radical intermediates.

Reactivity and Stability of the Butoxy Ether Linkage

The butoxy group in this compound introduces an ether linkage, which is generally characterized by its chemical stability.

Investigation of Ether Cleavage Reactions

Ether linkages are typically robust and resistant to cleavage by many reagents. However, under strong acidic conditions, particularly with hydrohalic acids such as HBr or HI, ether cleavage can occur. The reaction mechanism generally proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether like this compound, the cleavage would be expected to yield 2-amino-4-chlorophenol (B47367) and a butyl halide. The regioselectivity of the cleavage is dictated by the nature of the carbon atoms attached to the ether oxygen. Nucleophilic attack is favored at the less sterically hindered alkyl carbon (the butyl group) rather than the sp²-hybridized aromatic carbon.

Assessment of Stability under Diverse Chemical Environments

The butoxy ether linkage in this compound is expected to be stable under neutral and basic conditions. The electron-donating nature of the butoxy and amino groups may slightly influence the electron density at the ether oxygen, but not to an extent that would render it susceptible to cleavage under mild conditions. Its stability in various chemical environments makes it a useful functional group that can be carried through multi-step syntheses without the need for protection, provided strongly acidic conditions are avoided.

Examination of Chemoselectivity and Orthogonal Reactivity in Multifunctional Systems

The this compound molecule possesses three distinct functional groups: an amino group, a chloro group, and a butoxy group. This multifunctionality raises important questions of chemoselectivity in chemical transformations. For instance, in cross-coupling reactions, the aryl chloride is a potential site for reaction. The reactivity of the C-Cl bond in palladium-catalyzed cross-coupling reactions is generally lower than that of C-Br or C-I bonds. However, with appropriate ligand and catalyst systems, selective coupling at the chloro position can be achieved.

The amino group can also participate in various reactions, such as acylation, alkylation, or diazotization. The relative reactivity of the amino and chloro groups would depend on the specific reaction conditions. For example, under conditions for Suzuki-Miyaura coupling, the aryl chloride would be the primary reactive site, while the amino group would likely remain intact, possibly requiring protection in some cases to prevent side reactions. The butoxy group is expected to be largely inert under these conditions, demonstrating orthogonal reactivity.

Comprehensive Mechanistic Investigations of Novel Transformations

Detailed mechanistic investigations of novel transformations involving this compound are not currently available in the reviewed literature. Elucidating the precise reaction pathways and identifying key intermediates would require dedicated experimental and computational studies.

Elucidation of Reaction Pathways and Intermediates

To understand the reaction pathways of this compound, one would need to employ a combination of kinetic studies, isotopic labeling experiments, and spectroscopic analysis to identify transient intermediates. For example, in a potential radical-mediated reaction, techniques such as electron paramagnetic resonance (EPR) spectroscopy could be used to detect and characterize radical intermediates. In the case of ether cleavage, monitoring the reaction progress by techniques like NMR or HPLC would allow for the determination of reaction kinetics and the identification of products and byproducts, thereby helping to elucidate the operative mechanism. Computational chemistry could also provide valuable insights into the energetics of different potential pathways and the structures of transition states and intermediates.

Influence of Catalysis and Solvent Systems on Reaction Mechanisms of this compound

The reactivity of this compound in various chemical transformations is significantly influenced by the choice of catalyst and solvent system. These components can dictate the reaction pathway, affect reaction rates, and determine the distribution of products by altering the energy landscape of the transition states involved in the mechanistic steps. While specific mechanistic studies detailing the catalytic and solvent effects exclusively on this compound are not extensively documented in publicly available literature, the principles governing the reactivity of similar substituted anilines in well-established catalytic reactions, such as palladium-catalyzed cross-coupling, provide a framework for understanding these influences.

The electronic and steric properties of this compound, characterized by an electron-donating butoxy group and an electron-withdrawing chloro group on the aniline (B41778) ring, make it a candidate for a variety of catalytic transformations. The amino group can direct ortho- and para-substitution, while the chloro substituent offers a site for cross-coupling reactions. The interplay of these functional groups under different catalytic and solvent conditions is crucial for controlling the outcome of a reaction.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions is highly dependent on the catalyst system, which typically consists of a palladium precursor and a ligand, as well as the solvent.

In the context of a hypothetical Suzuki-Miyaura coupling involving the C-Cl bond of this compound, the choice of a bulky, electron-rich phosphine (B1218219) ligand is often critical. rsc.org Such ligands facilitate the oxidative addition of the palladium(0) catalyst to the aryl chloride bond, which is generally a rate-limiting step. nih.gov The solvent plays a multifaceted role in this process. Polar aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly employed as they can dissolve the various organic and inorganic reagents and stabilize the charged intermediates in the catalytic cycle. whiterose.ac.uk The polarity of the solvent can influence the rate of transmetalation and reductive elimination steps. montana.edu For instance, the use of a coordinating solvent can alter the selectivity of oxidative addition if multiple reactive sites are present on the substrate. montana.edu

The table below illustrates a hypothetical set of conditions for a Suzuki-Miyaura reaction with this compound, based on general principles of cross-coupling reactions.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Potential Outcome |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | C-C bond formation at the C-Cl position |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | High conversion to the coupled product |

| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | DMF | 90 | Moderate to good yield of the biaryl product |

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions, not on specific experimental data for this compound.

Influence of Solvent Polarity and Coordinating Ability:

The solvent's ability to coordinate with the metal center can significantly impact the catalytic activity and selectivity. montana.edu In non-polar, non-coordinating solvents, a monoligated palladium species might be the active catalyst. Conversely, in polar, coordinating solvents, a solvent-ligated palladium complex could be the key intermediate, leading to different reaction outcomes. montana.edu This is particularly relevant when substrates contain multiple potential reaction sites. The choice between a polar coordinating solvent like DMF and a less polar, non-coordinating solvent like toluene can therefore be a critical parameter in controlling the regioselectivity of a reaction involving this compound. whiterose.ac.uk

Mechanistic Implications of Catalyst and Solvent Choice:

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (in the case of Suzuki or similar reactions) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. sigmaaldrich.com

Oxidative Addition: The ligand's steric bulk and electron-donating ability are paramount. nih.gov For the relatively inert C-Cl bond in this compound, a highly active catalyst system, likely employing a biarylphosphine ligand, would be necessary. The solvent can influence the stability and reactivity of the Pd(0) species.

Transmetalation/Amine Coordination: The base used in the reaction plays a crucial role here, as does the solvent's ability to facilitate the exchange of ligands on the palladium center. The polarity of the solvent can affect the solubility and reactivity of the base.

Reductive Elimination: This final step, which forms the product and regenerates the Pd(0) catalyst, can also be influenced by the ligand and solvent. A bulky ligand can promote this step, while the solvent can affect the stability of the diorganopalladium(II) intermediate. nih.gov

Derivatives and Analogues of 2 Butoxy 5 Chloroaniline: Synthetic Exploration and Reactivity Assessment

Rational Design Principles for Structurally Modified Derivatives

The rational design of derivatives based on the 2-butoxy-5-chloroaniline structure is primarily guided by established principles of physical organic chemistry, focusing on the interplay of electronic and steric effects. The goal is to predictably alter the molecule's reactivity, and other physicochemical properties by introducing specific substituents at various positions on the aniline (B41778) ring.

Electronic Effects: The electronic nature of substituents on the aniline ring significantly influences the electron density of the entire molecule, particularly at the amino group. mdpi.comchemistrysteps.com Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density on the aromatic ring through inductive (+I) and resonance (+R) effects. mdpi.com This increased electron density generally enhances the basicity of the aniline nitrogen and can accelerate the rate of electrophilic aromatic substitution reactions. chemistrysteps.com Conversely, electron-withdrawing groups (EWGs), like halogens or nitro groups, decrease the ring's electron density via inductive (-I) and resonance (-R) effects, thereby reducing the basicity of the amino group and deactivating the ring towards electrophilic attack. chemistrysteps.com The Hammett equation is a valuable tool for quantifying these electronic effects, correlating reaction rates and equilibrium constants with substituent constants (σ). unilag.edu.ngcdnsciencepub.comcdnsciencepub.com

Steric Effects: The size and spatial arrangement of substituents, particularly those in the ortho position to the amino or butoxy group, can introduce steric hindrance. This can impact the planarity of the molecule, affecting the resonance between the amino group's lone pair and the aromatic ring. mdpi.comvedantu.com For instance, bulky ortho-substituents can force the amino group out of the plane of the benzene (B151609) ring, diminishing its electron-donating resonance effect and subsequently altering the molecule's basicity and reactivity. mdpi.comvedantu.com This "ortho effect" is a complex combination of steric and electronic factors that can lead to unique reactivity patterns not observed with meta or para isomers. vedantu.com

By strategically combining these electronic and steric considerations, chemists can design derivatives with tailored properties. For example, to enhance nucleophilicity, one might introduce an electron-donating group at the para-position. To probe the steric environment around the amino group, a series of alkyl groups of increasing size could be introduced at the ortho-position. This systematic approach allows for the creation of a library of compounds with a spectrum of reactivities.

Synthetic Strategies for the Preparation of Substituted Analogues

The synthesis of substituted analogues of this compound involves a variety of established organic reactions. The specific strategy depends on the desired modification, whether it involves altering the halogen substitution pattern or modifying the alkyl and alkoxy groups.

The introduction of additional halogen atoms onto the this compound core is typically achieved through electrophilic aromatic substitution reactions. The existing substituents—the butoxy group (ortho, para-directing and activating) and the chloro and amino groups (ortho, para-directing and activating/deactivating)—will influence the position of the incoming halogen.

Alternatively, multi-step syntheses starting from different precursors are common. For example, a related compound, 4-bromo-2-chloroaniline, is synthesized from aniline through a sequence of acetylation, chlorination, bromination, and finally hydrolysis. researchgate.netchegg.com A similar strategy could be adapted, starting with a precursor that already contains the butoxy group.

Modifying the butoxy group or introducing additional alkyl substituents offers another avenue for creating structural diversity.

Alkoxy Group Modification: The butoxy group can be altered by starting with a different precursor, such as a chlorohydroxyaniline, and then performing an etherification reaction with the desired alkyl halide. For instance, reacting a suitably protected 2-hydroxy-5-chloroaniline with a different alkyl bromide (e.g., ethyl bromide, propyl bromide) in the presence of a base would yield analogues with varying alkoxy chain lengths. The synthesis of N-alkoxy indole (B1671886) derivatives has been explored, which could involve similar etherification steps. nih.gov

Alkyl Group Introduction: The introduction of alkyl groups onto the aromatic ring can be accomplished through Friedel-Crafts alkylation. However, this reaction can be challenging with anilines due to the amino group's ability to coordinate with the Lewis acid catalyst, deactivating the ring. Therefore, protection of the amino group, often as an acetamide, is typically required before carrying out the alkylation. Subsequent deprotection would then yield the desired alkyl-substituted aniline.

The synthesis of various N-substituted chloroacetamide derivatives from different aromatic amines demonstrates the feasibility of modifying the amine functionality itself, which is another aspect of alkyl group modification. ijpsr.info

Comparative Reactivity Studies of Derived Compounds

Once a library of this compound derivatives is synthesized, comparative reactivity studies are essential to understand how the structural modifications have impacted their chemical behavior. These studies often focus on reactions involving the amino group or the aromatic ring.

Basicity Measurements (pKa): The basicity of the aniline derivatives, quantified by their pKa values, is a fundamental measure of reactivity. journaleras.com It is well-established that electron-donating groups increase basicity, while electron-withdrawing groups decrease it. chemistrysteps.com By measuring the pKa of each derivative, a quantitative comparison of the electronic effects of the various substituents can be made. journaleras.com

Kinetic Studies of Standard Reactions: The rates of specific reactions can be measured to probe the reactivity of the derivatives. Common reactions for such studies include:

Acylation of the amino group: The rate at which the aniline nitrogen reacts with an acylating agent (e.g., acetic anhydride) provides insight into its nucleophilicity.

Electrophilic Aromatic Substitution: Reactions like nitration or further halogenation can be studied to assess the reactivity of the aromatic ring. The rates of these reactions are sensitive to both the electronic and steric nature of the substituents. unilag.edu.ngworktribe.com

Oxidation Reactions: The ease of oxidation of the aniline derivatives can be compared. For example, the oxidation of substituted anilines by reagents like horseradish peroxidase has been studied, revealing that the reaction rate is highly dependent on the electronic properties of the substituents. cdnsciencepub.comcdnsciencepub.com

The results of these kinetic studies are often analyzed using linear free-energy relationships, such as the Hammett plot, which correlates the logarithm of the reaction rate constant with the Hammett substituent constant (σ). unilag.edu.ngcdnsciencepub.comcdnsciencepub.com The slope of this plot (the reaction constant, ρ) provides valuable information about the reaction mechanism and its sensitivity to electronic effects. cdnsciencepub.comcdnsciencepub.com

Establishment of Structure-Reactivity Relationships within the Butoxy-Chloroaniline Class

The ultimate goal of synthesizing and studying these derivatives is to establish clear and predictive structure-reactivity relationships (SRRs). This involves correlating the observed reactivity data with specific structural features of the molecules.

Quantitative Structure-Activity Relationships (QSAR): QSAR is a powerful computational approach used to model the relationship between the chemical structure of a compound and its biological or chemical activity. nih.govresearchgate.netresearchgate.netacs.org In the context of reactivity, QSAR models can be developed to predict the reaction rates or equilibrium constants of new derivatives based on calculated molecular descriptors. These descriptors can include:

Electronic parameters: Hammett constants (σ), calculated atomic charges, and energies of molecular orbitals (e.g., HOMO and LUMO). acs.orgacs.org

Steric parameters: Taft steric parameters (Es), van der Waals radii, and molecular volume.

Hydrophobicity parameters: The logarithm of the octanol-water partition coefficient (logP). nih.gov

By developing robust QSAR models, researchers can gain a deeper understanding of the factors driving reactivity within the butoxy-chloroaniline class. oup.comscielo.org.co For instance, a strong correlation between the rate of an electrophilic substitution reaction and the calculated HOMO energy would suggest that the reaction is orbitally controlled. acs.org Similarly, a model that accurately predicts basicity based on a combination of electronic and steric descriptors can elucidate the complex interplay of these effects. journaleras.comnih.gov

These established relationships not only provide fundamental insights into the chemical nature of these compounds but also serve as a predictive tool for designing new molecules with desired reactivity profiles for various applications. europa.euresearchgate.net

Interactive Data Table of Reactivity Parameters for Substituted Anilines

The following table summarizes key reactivity parameters for a selection of substituted anilines, illustrating the influence of different substituents on their chemical properties.

| Compound | Substituent(s) | pKa | Hammett Constant (σ) | Reactivity Trend |

| Aniline | None | 4.6 | 0.00 | Baseline |

| p-Toluidine | 4-CH₃ | 5.1 | -0.17 | More basic, more reactive to electrophiles |

| p-Anisidine | 4-OCH₃ | 5.3 | -0.27 | More basic, more reactive to electrophiles |

| p-Chloroaniline | 4-Cl | 4.0 | +0.23 | Less basic, less reactive to electrophiles |

| p-Nitroaniline | 4-NO₂ | 1.0 | +0.78 | Much less basic, much less reactive |

| o-Toluidine | 2-CH₃ | 4.4 | - | Weaker base than para isomer due to ortho effect |

Note: pKa values and Hammett constants are approximate and can vary slightly depending on the measurement conditions and data source. The reactivity trend is a general statement regarding electrophilic aromatic substitution.

Computational and Theoretical Chemistry Approaches for 2 Butoxy 5 Chloroaniline

Quantum Chemical Investigations of Electronic Structure and Molecular Conformation

Quantum chemical methods are fundamental to understanding the intrinsic properties of 2-Butoxy-5-chloroaniline. These calculations can elucidate the distribution of electrons within the molecule and predict its most stable three-dimensional shapes.

Application of Density Functional Theory (DFT) for Ground State Analysis

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure of organic molecules like this compound. article4pub.com DFT methods are used to calculate various electronic properties that govern the molecule's reactivity and spectroscopic characteristics. nih.gov By solving the Kohn-Sham equations, DFT can determine the ground-state electron density and, from this, derive crucial quantum chemical parameters.

For substituted anilines, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide reliable data on the molecule's geometry and electronic landscape. researchgate.netorientjchem.org Key parameters obtained from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. rasayanjournal.co.in A smaller gap suggests higher reactivity.

Furthermore, DFT is used to compute the distribution of atomic charges, which reveals the electrophilic and nucleophilic sites within the molecule. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and is invaluable for predicting sites of chemical interaction.

Table 1: Representative Quantum Chemical Parameters Calculated using DFT for Substituted Anilines

| Parameter | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -0.5 to 1.0 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 6.0 eV |

| Dipole Moment | Measure of the overall polarity of the molecule. | 1.5 to 3.5 Debye |

| Mulliken Atomic Charges | Partial charges on individual atoms, indicating electrophilic and nucleophilic centers. | Varies by atom |

Note: The values presented in this table are representative examples based on DFT studies of various substituted anilines and are intended to illustrate the type of data generated. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the butoxy group in this compound means the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. This is crucial as the molecule's conformation can significantly influence its reactivity and biological activity.

Computational methods are used to systematically explore the potential energy surface (PES) of the molecule. By rotating the rotatable bonds (e.g., C-O and C-C bonds in the butoxy chain) and calculating the energy at each step, an energy landscape can be mapped out. nih.gov The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states for conformational changes. nih.gov The results of such an analysis can reveal the global minimum energy conformation, which is the most populated conformer at thermal equilibrium.

Prediction of Reaction Pathways, Energetics, and Transition State Structures

Computational chemistry is instrumental in mapping out the potential pathways of chemical reactions involving this compound. By modeling the interaction of the molecule with various reactants, it is possible to predict the most likely reaction mechanisms. This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate.

The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction's feasibility. Lower activation energies indicate faster reaction rates. These calculations can be performed for various proposed mechanisms to determine the most energetically favorable pathway. This is particularly useful for understanding electrophilic aromatic substitution reactions, which are common for aniline (B41778) derivatives. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. These models are built on the principle that the reactivity of a chemical is a function of its molecular structure and properties.

Development of Predictive Models for Chemical Behavior

For a series of substituted anilines, including this compound, a QSRR model could be developed to predict a specific type of reactivity, such as reaction rates or equilibrium constants. The process involves:

Compiling a dataset of aniline derivatives with experimentally measured reactivity data.

Calculating a set of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the observed reactivity.

Once validated, this model can be used to predict the reactivity of new or untested aniline derivatives based solely on their calculated descriptors.

Computational Descriptors for Substituted Anilines

A wide range of computational descriptors can be used in QSRR modeling for substituted anilines. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These are derived from quantum chemical calculations and include HOMO and LUMO energies, the HOMO-LUMO gap, atomic charges, and dipole moment. rasayanjournal.co.in These descriptors are related to the molecule's ability to participate in electronic interactions.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices, that describe the size, shape, and branching of the molecule.

Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule and can be important in reactions where steric hindrance plays a role.

Table 2: Common Computational Descriptors for QSRR of Substituted Anilines

| Descriptor Type | Examples | Information Provided |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges | Electron-donating/withdrawing ability, polarity, sites for electrophilic/nucleophilic attack |

| Topological | Wiener Index, Randić Index | Molecular size, branching, and complexity |

| Steric | Molar Refractivity, van der Waals Volume | Molecular volume and polarizability |

Simulation of Solvation Effects and Intermolecular Interactions in Chemical Systems

The behavior of this compound in a chemical system is profoundly influenced by its interactions with surrounding solvent molecules and other solutes. Computational chemistry provides powerful tools to simulate these phenomena at a molecular level, offering insights that are often difficult to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are central to understanding the non-covalent forces that govern the compound's properties in solution. acs.orgresearchgate.net

Intermolecular Interaction Analysis:

The molecular structure of this compound features several key functional groups that dictate its interaction patterns: an amino (-NH2) group, a butoxy (-OC4H9) group, a chloro (-Cl) atom, and an aromatic ring. These allow the molecule to participate in a variety of intermolecular interactions, including:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen and the oxygen of the butoxy group can act as hydrogen bond acceptors. DFT calculations are frequently employed to study the geometry, energy, and vibrational frequencies of such hydrogen-bonded complexes. asianpubs.orgorientjchem.org

π-Interactions: The electron-rich aromatic ring can engage in π-π stacking with other aromatic molecules and C-H/π interactions.

To quantify the nature and strength of these interactions, several theoretical techniques are utilized. Natural Bond Orbital (NBO) analysis, for instance, can elucidate charge transfer and stabilization energies between donor and acceptor orbitals in a molecular complex. orientjchem.org The Quantum Theory of Atoms in Molecules (QTAIM) is another method used to analyze the electron density to characterize the nature of chemical bonds, including weak non-covalent interactions. asianpubs.org Studies on similar molecules, such as 2-chloroaniline, have used these methods to systematically investigate hydrogen bonding with various partners like alcohols and carboxylic acids. asianpubs.orgorientjchem.org The stabilization energy, E(2), calculated from NBO analysis, provides a quantitative measure of the interaction strength.

| Interaction Type | Donor | Acceptor | Typical E(2) Stabilization Energy (kcal/mol) |

|---|---|---|---|

| N-H···O | Aniline (-NH₂) | Alcohol (-OH) | 4.5 - 7.0 |

| O-H···N | Alcohol (-OH) | Aniline (-NH₂) | 3.0 - 5.5 |

| N-H···N | Aniline (-NH₂) | Aniline (-NH₂) | 1.5 - 3.0 |

This table provides illustrative values based on computational studies of related aniline derivatives to demonstrate the relative strengths of different hydrogen bonds. asianpubs.orgorientjchem.org

Simulation of Solvation Effects:

Solvation plays a critical role in chemical reactivity and physical properties. Computational models can simulate solvation using either explicit or implicit approaches.

Explicit Solvent Models: In this method, individual solvent molecules are included in the simulation box around the solute. Molecular Dynamics (MD) simulations are a prime example, where the trajectories of all atoms are calculated over time based on classical mechanics. researchgate.net This approach allows for a detailed analysis of the local solvent structure, hydrogen bond dynamics, and the formation of solvation shells around the this compound molecule.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally less expensive and is often combined with DFT calculations to estimate the solvation free energy—the energy change associated with transferring a molecule from the gas phase to a solvent.

Experimental and theoretical studies on mixtures containing 2-butoxyethanol and various anilines have highlighted the existence of significant solute-solvent interactions. researchgate.netresearchgate.net These studies use thermodynamic and dielectric property measurements, complemented by computational analysis, to understand the balance between the disruption of solvent-solvent bonds (like the hydrogen-bond network in alcohols) and the formation of new solute-solvent associations. researchgate.net The interplay of these interactions dictates the macroscopic properties of the mixture.

| Compound | Total Solvation Free Energy (kcal/mol) | Electrostatic Component (kcal/mol) | Non-Electrostatic Component (kcal/mol) |

|---|---|---|---|

| 2-Chloroaniline | -4.91 | -6.04 | +1.13 |

This table presents data for the closely related compound 2-chloroaniline to illustrate the typical output of solvation energy calculations. The total energy is a sum of favorable electrostatic interactions and the energetic cost of creating a cavity in the solvent (a key part of the non-electrostatic component).

Advanced Analytical Methodologies for Research on 2 Butoxy 5 Chloroaniline

Spectroscopic Techniques for Comprehensive Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for probing the molecular structure and characteristics of 2-Butoxy-5-chloroaniline. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals details about their atomic composition, bonding, and electronic environment.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of this compound. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom, respectively. For instance, in a related compound, 4-Bromo-2-chloroaniline, ¹H NMR in CDCl₃ shows distinct peaks corresponding to the aromatic protons and the amine group. Similarly, for this compound, the butoxy group would exhibit characteristic signals in the aliphatic region of the ¹H NMR spectrum, while the aromatic protons would appear in the downfield region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring.

The chemical shifts and coupling constants observed in the NMR spectra are instrumental in confirming the connectivity of the butoxy and chloro substituents on the aniline (B41778) ring. Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to unambiguously assign all proton and carbon signals and to establish long-range correlations, thereby providing a complete structural map of the molecule. In mechanistic studies, NMR can be used to monitor the progress of reactions involving this compound by observing the disappearance of reactant signals and the appearance of product signals over time. nih.gov This allows for the identification of reaction intermediates and the elucidation of reaction pathways. For example, in the Biginelli condensation, ¹⁹F NMR has been utilized to gain mechanistic insights by analyzing crude reaction mixtures directly. nih.gov

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | C3-H | ~6.7-6.9 | ~115-120 |

| Aromatic CH | C4-H | ~6.9-7.1 | ~120-125 |

| Aromatic CH | C6-H | ~6.6-6.8 | ~110-115 |

| Amine NH₂ | N-H | Broad singlet, ~3.5-4.5 | N/A |

| Butoxy O-CH₂ | C1' | ~3.9-4.1 | ~68-72 |

| Butoxy CH₂ | C2' | ~1.7-1.9 | ~30-34 |

| Butoxy CH₂ | C3' | ~1.4-1.6 | ~18-22 |

| Butoxy CH₃ | C4' | ~0.9-1.0 | ~13-15 |

| Aromatic C-NH₂ | C1 | N/A | ~140-145 |

| Aromatic C-O | C2 | N/A | ~145-150 |

| Aromatic C-Cl | C5 | N/A | ~125-130 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. photothermal.comksu.edu.sa These methods probe the vibrational modes of molecules. ksu.edu.sa

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is used to detect characteristic vibrations of functional groups. ksu.edu.salibretexts.org For this compound, the IR spectrum would be expected to show:

N-H stretching vibrations of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations from the butoxy group and the aromatic ring, observed in the 2850-3100 cm⁻¹ range. libretexts.org

C-O stretching of the ether linkage, which gives a strong absorption in the 1200-1000 cm⁻¹ region.

C-Cl stretching vibrations, which are typically found in the fingerprint region below 800 cm⁻¹.

Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. libretexts.org

Raman Spectroscopy , on the other hand, is more sensitive to non-polar, symmetric bonds. photothermal.comksu.edu.sa It provides complementary information to IR spectroscopy. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-C backbone of the butoxy group. spectroscopyonline.com The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule, aiding in its unambiguous identification and in studying intermolecular interactions in different states. americanpharmaceuticalreview.com

Mass Spectrometry (MS) for Molecular Confirmation and Reaction Progress

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of this compound and for providing information about its structure through fragmentation patterns.

When coupled with a chromatographic separation method like Gas Chromatography (GC-MS), it allows for the identification of the compound in a mixture. nih.gov The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak, with the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio, would be a clear indicator of a chlorine-containing compound. Fragmentation of the molecular ion would lead to characteristic daughter ions, such as the loss of the butoxy group or cleavage of the butyl chain, providing further structural confirmation. In reaction monitoring, MS can be used to follow the consumption of reactants and the formation of products, offering high sensitivity for detecting trace components. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. shu.ac.uk This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. tanta.edu.eg Organic molecules containing conjugated π systems, such as the aromatic ring in this compound, exhibit characteristic UV-Vis absorption spectra. jove.com

The aniline and chloro substituents on the benzene ring will influence the wavelength of maximum absorption (λmax). The absorption is due to π → π* and n → π* electronic transitions. libretexts.org The position and intensity of the absorption bands can be affected by the solvent polarity. shu.ac.uk While UV-Vis spectroscopy provides less detailed structural information compared to NMR or MS, it is a valuable and straightforward technique for quantitative analysis using the Beer-Lambert law and for monitoring reactions that involve changes in conjugation or chromophores. upi.edu

Chromatographic Methods for Separation, Isolation, and Quantification in Research Samples

Chromatographic techniques are essential for separating this compound from reactants, byproducts, and other impurities in research samples. These methods are also crucial for its isolation and accurate quantification.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like this compound. fison.comwho.int In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by a suitable detector.

For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase would likely be used. The choice of detector is critical for sensitivity and selectivity. A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds, while an Electron Capture Detector (ECD) would be highly sensitive to the halogenated nature of the molecule. who.int When coupled with Mass Spectrometry (GC-MS), GC provides a powerful tool for both separation and definitive identification. fison.comsynectics.net GC methods are routinely used for purity assessment and for quantifying the concentration of this compound in reaction mixtures and environmental samples. michigan.gov

Table 2: Typical Gas Chromatography Parameters for the Analysis of Chloroanilines This table provides a general example of GC conditions. Specific parameters would need to be optimized for this compound.

| Parameter | Typical Setting |

|---|---|

| Instrument | Gas Chromatograph with FID or MS detector |

| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) fison.com |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250-280 °C |

| Oven Program | Initial temp. ~80-100 °C, ramp to ~250-280 °C |

| Detector Temperature | 280-300 °C |

| Injection Mode | Split/Splitless fison.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. arlok.comopenaccessjournals.com This method separates components from a mixture dissolved in a liquid mobile phase by passing them through a column containing a solid stationary phase. researchgate.net The separation is based on the differential interactions of each component with the stationary and mobile phases, allowing for both qualitative identification and precise quantification. openaccessjournals.comresearchgate.net

For the analysis of this compound, reversed-phase HPLC is the most common and effective mode. In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724) and water. researchgate.netresearchgate.net The separation mechanism relies on the hydrophobic interactions between the analyte and the non-polar stationary phase. As the polar mobile phase is pumped through the column, less polar compounds (like this compound) are retained longer on the column, leading to their separation from more polar impurities or reactants.

Purity Assessment: To determine the purity of a this compound sample, a solution of the compound is injected into the HPLC system. The resulting chromatogram displays a major peak corresponding to the compound and potentially smaller peaks representing impurities. sigmaaldrich.com The purity is calculated based on the relative area of the main peak compared to the total area of all peaks, often using a UV detector set at a wavelength where the aniline derivative shows strong absorbance. Commercial standards for related compounds are often certified for purity using HPLC. sigmaaldrich.com

Reaction Mixture Analysis: HPLC is also a powerful tool for monitoring reaction kinetics. Small aliquots can be withdrawn from a reaction mixture at different time intervals and analyzed. This allows researchers to track the consumption of starting materials and the formation of this compound and any by-products, enabling the optimization of reaction conditions such as temperature, catalyst, and reaction time. researchgate.net

The following table outlines a typical set of parameters for an HPLC method developed for the analysis of chloroaniline derivatives, which would be applicable to this compound.

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for hydrophobic interaction-based separation. researchgate.netgoogleapis.com |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile/Methanol and Water (often with 0.1% Formic Acid) researchgate.net | The polar liquid phase that carries the sample through the column. A gradient elution can improve the resolution of complex mixtures. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase, affecting retention time and resolution. sigmaaldrich.com |

| Injection Volume | 5-20 µL | The volume of the sample solution introduced into the system. |

| Column Temperature | 25-40 °C | Maintained at a constant temperature to ensure reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | Detects compounds by their absorbance of UV light; a DAD can acquire spectra across a range of wavelengths for improved identification. |

| Detection Wavelength | ~240-254 nm | The wavelength at which the aromatic chloroaniline structure exhibits strong UV absorbance. |

X-ray Diffraction for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. iastate.edu This technique involves directing a beam of X-rays onto a single crystal of the substance. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. iastate.edunih.gov By analyzing the positions and intensities of these spots, it is possible to calculate the dimensions of the unit cell (the basic repeating unit of the crystal) and the exact position of each atom within it. znaturforsch.com

This structural information is crucial for understanding the physicochemical properties of this compound, such as its melting point, solubility, and solid-state stability. The arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding, directly influences these macroscopic properties.

While specific crystallographic data for this compound is not prominently available in published literature, data from closely related analogs, such as 4-Bromo-2-chloroaniline, provides a representative example of the structural information that can be obtained. Analysis of this bromo-analog revealed an orthorhombic crystal system, which describes the symmetry of the unit cell. Such data confirms a near-planar geometry for the molecule and identifies intermolecular hydrogen bonds that stabilize the crystal structure.

Table 2: Representative Crystallographic Data for a Halogenated Chloroaniline Analog (4-Bromo-2-chloroaniline)

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Orthorhombic | A crystal system where the unit cell has three unequal axes at 90° angles. |

| Space Group | P2₁2₁2₁ | Defines the specific symmetry elements present within the unit cell. |

| Unit Cell Dimensions | a = 10.965 Å, b = 15.814 Å, c = 4.023 Å | The lengths of the three axes of the repeating unit cell. |

| Intermolecular Interactions | N–H⋯N Hydrogen Bonds | These non-covalent bonds between molecules play a critical role in the stability of the crystal packing. |

Development and Application of Advanced Hyphenated Techniques for Complex Mixture Analysis

For the analysis of this compound in highly complex samples, such as environmental matrices or intricate reaction side-streams, single analytical techniques may not provide sufficient resolution or sensitivity. In these cases, advanced hyphenated techniques, which couple a separation method with a powerful detection method, are employed. nih.govsaspublishers.com The most common and powerful of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). ijnrd.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. theseus.fi In GC, volatile components of a mixture are separated as they travel through a column containing a stationary phase. fison.com As each separated component elutes from the column, it enters the mass spectrometer, which bombards it with electrons to generate charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint for identification. fison.comajrconline.org GC-MS is particularly useful for identifying volatile impurities or by-products in the synthesis of this compound.